![molecular formula C22H17N3O5 B583907 Azoxystrobin-d4 CAS No. 1346606-39-0](/img/structure/B583907.png)
Azoxystrobin-d4
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Overview
Description
Azoxystrobin-d4 is the labelled analogue of Azoxystrobin . Azoxystrobin is a systemic fungicide commonly used in agriculture. It is used as an active agent protecting plants and fruit/vegetables from fungal diseases . It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1 .
Synthesis Analysis
A simple, efficient and eco-friendly process for the synthesis in good yield of azoxystrobin from 2-bromophenol has been developed using phenolic hydroxyl protection, Grignard reaction, Suzuki cross-coupling, hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine .
Molecular Structure Analysis
Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .
Chemical Reactions Analysis
Based on the constructed Arabidopsis UGT72E2 knockout (KO) and overexpression (OE) lines, this study found that overexpression of UGT72E2 in Arabidopsis can enhance resistance to exogenous AZ stress and maintain a relatively stable physiological state while enhancing the metabolic degradation of AZ .
Physical And Chemical Properties Analysis
Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .
Scientific Research Applications
- A recent study highlights the role of the Arabidopsis gene UGT72E2 in promoting AZ degradation. Overexpression of UGT72E2 enhances resistance to AZ stress and increases metabolic degradation of AZ. This finding suggests potential applications in constructing new phytoremediation varieties to reduce environmental risks.
- Bacterial strains can efficiently degrade azoxystrobin. For example, strain SH14 demonstrates high efficiency in biodegrading AZ . Investigating the kinetics and mechanisms of such bacterial degradation can inform practical applications.
- Understanding how azoxystrobin interacts with plants is crucial. Research on its uptake, accumulation, and translocation in different plant species and soil environments provides insights for sustainable agriculture .
Environmental Degradation and Phytoremediation
Biodegradation by Bacterial Strains
Uptake and Accumulation in Plants
Mechanism of Action
Target of Action
Azoxystrobin-d4, a methoxyacrylate analog and a strobilurin fungicide , primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .
Mode of Action
Azoxystrobin-d4 inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol (Qo) oxidation site of complex III . This inhibition disrupts the electron transport chain, leading to a halt in ATP production and eventually causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by Azoxystrobin-d4 is the electron transport chain in mitochondria . By inhibiting this pathway, Azoxystrobin-d4 prevents the production of ATP, an essential molecule for energy transfer within cells . This disruption can lead to a variety of downstream effects, including cell death .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the characteristics of the target organism .
Result of Action
The primary result of Azoxystrobin-d4’s action is the inhibition of fungal growth . By disrupting the electron transport chain, Azoxystrobin-d4 prevents fungi from producing the energy they need to grow and reproduce . This makes Azoxystrobin-d4 an effective fungicide for protecting crops from fungal diseases .
Action Environment
The efficacy and stability of Azoxystrobin-d4 can be influenced by various environmental factors. For instance, soil characteristics and plant species can affect the uptake, accumulation, and translocation of Azoxystrobin-d4 . Additionally, the compound’s degradation can be promoted by certain enzymes, potentially reducing its environmental impact .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOXNFNRHQEC-IRBJAXQRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azoxystrobin-d4 |
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